PRMT6 Inhibitory Potency: 1.65-Fold Improvement Over a Structurally Related Trisubstituted Pyrimidine
2-Chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine (CHEMBL3984626) inhibits human full-length PRMT6 (residues 1–375) with an IC50 of 26 nM [1]. In the same assay system (baculovirus-expressed PRMT6, methylation activity readout), the related trisubstituted pyrimidine comparator CHEMBL3961701 (BDBM50194756), which lacks the 5-nitro and N-phenyl substituents but shares a pyrimidine core with distinct substitution, exhibits an IC50 of 43 nM [2]. This represents a 1.65-fold enhancement in potency for the target compound.
| Evidence Dimension | PRMT6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | CHEMBL3961701 (BDBM50194756): IC50 = 43 nM |
| Quantified Difference | 1.65-fold more potent (26 nM vs. 43 nM) |
| Conditions | Human full-length PRMT6 (1–375 residues) expressed in baculovirus; methylation activity inhibition assay |
Why This Matters
For scientists procuring PRMT6 chemical probes, the 1.65-fold potency advantage translates to lower compound consumption in cellular assays and reduced off-target risk at effective concentrations.
- [1] BindingDB Entry BDBM50194728 (CHEMBL3984626). Affinity Data: IC50 26 nM for human PRMT6. Assay: Inhibition of human full-length PRMT6 (1–375 residues) expressed in baculovirus. Accessed via BindingDB.org. View Source
- [2] BindingDB Entry BDBM50194756 (CHEMBL3961701). Affinity Data: IC50 43 nM for human PRMT6. Assay: Inhibition of human full-length PRMT6 (1–375 residues) expressed in baculovirus. Accessed via BindingDB.org. View Source
